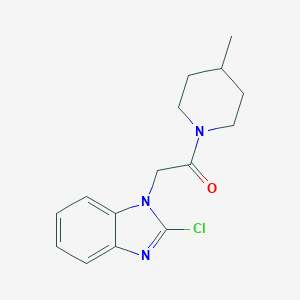![molecular formula C16H21NO2 B262646 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol, also known as FPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. FPE is a derivative of the natural compound, salidroside, which is found in various plants, including Rhodiola rosea. In
作用機序
The mechanism of action of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol is not fully understood, but it is believed to involve multiple pathways. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to activate the AMPK pathway, which plays a role in regulating cellular energy metabolism. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth and proliferation. In the cardiovascular system, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. In the brain, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to improve cognitive function, protect against neuronal damage, and reduce inflammation.
実験室実験の利点と制限
One advantage of using 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of off-target effects. However, one limitation of using 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol. One direction is to investigate the use of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to explore the potential use of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in the treatment of other diseases, such as diabetes and obesity. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol and its effects on various cellular pathways.
合成法
The synthesis of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol involves several steps, starting with the extraction of salidroside from Rhodiola rosea. Salidroside is then converted to tyrosol, which is further transformed into the intermediate compound, 2-furylphenylacetic acid. The final step involves the reduction of 2-furylphenylacetic acid to 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol using a reducing agent such as lithium aluminum hydride.
科学的研究の応用
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, cardiovascular disease, and neuroprotection. In cancer research, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been studied for its potential cardioprotective effects, as it has been shown to reduce oxidative stress and inflammation in the heart. Additionally, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and protect against neuronal damage.
特性
製品名 |
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC名 |
1-[4-[5-(propylaminomethyl)furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C16H21NO2/c1-3-10-17-11-15-8-9-16(19-15)14-6-4-13(5-7-14)12(2)18/h4-9,12,17-18H,3,10-11H2,1-2H3 |
InChIキー |
KOZWJPJLWKNFKM-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
正規SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)






![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)


